![molecular formula C20H15N3 B2814322 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 743456-88-4](/img/structure/B2814322.png)

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

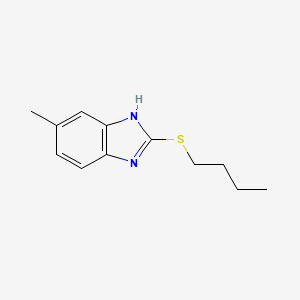

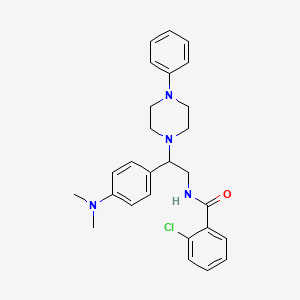

The compound “3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 297.35 and a molecular formula of C20H15N3 . This compound is part of the benzimidazole family, which is known for its diverse biological activities .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles, which includes our compound of interest, has been the subject of various studies . The synthesis process often involves heating under reflux in pyridine . Various catalysts such as alum and PTSC have been used successfully . The use of enamino ketones as building blocks in the creation of the pyrimidobenzimidazole scaffold has shown great potential .Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole moiety, which is a key structural element in many biologically active substances . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .Wissenschaftliche Forschungsanwendungen

- MPB has shown potential as an anticancer agent. Its unique chemical structure contributes to its ability to inhibit cancer cell growth and induce apoptosis. Researchers are investigating its efficacy against specific cancer types, such as breast, lung, and colon cancers .

- MPB acts as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases like cancer and neurodegenerative disorders. MPB’s kinase inhibitory activity makes it valuable for drug development and targeted therapies .

- Studies suggest that MPB possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers explore its potential in treating inflammatory conditions, including autoimmune diseases and chronic inflammation .

- MPB’s chemical structure resembles certain neuroprotective compounds. It has been investigated for its ability to enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers aim to harness these properties for neurodegenerative disease management .

- MPB exhibits antimicrobial effects against bacteria and fungi. Its nitrile group contributes to this activity. Researchers explore its use as an alternative or adjunct to existing antimicrobial agents, especially in drug-resistant strains .

- MPB serves as a valuable scaffold for designing novel compounds. Researchers modify its structure to create derivatives with enhanced properties. For instance, introducing substituents at specific positions can fine-tune its biological activity, making it a versatile starting point for drug discovery .

Anticancer Properties

Protein Kinase Inhibition

Anti-inflammatory Effects

Neuroprotective Potential

Antimicrobial Activity

Medicinal Chemistry Scaffold

Zukünftige Richtungen

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and potential therapeutic applications . Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant potential for the development of new pharmacologically active compounds .

Eigenschaften

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-13-7-9-15(10-8-13)19-11-14(2)16(12-21)20-22-17-5-3-4-6-18(17)23(19)20/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSJELQTIXCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)

![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)